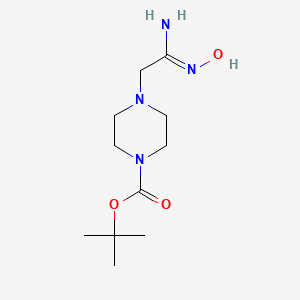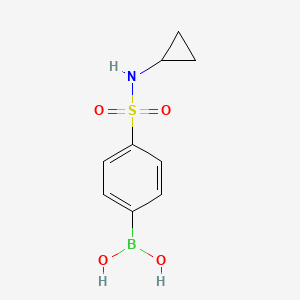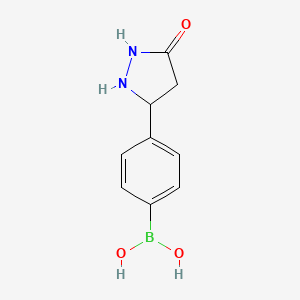![molecular formula C8H7N3O2 B1417863 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1031619-88-1](/img/structure/B1417863.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
説明
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a compound with the CAS Number: 1031619-88-1. It has a molecular weight of 177.16 . The IUPAC name for this compound is 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7N3O2/c1-5-9-10-7-3-2-6 (8 (12)13)4-11 (5)7/h2-4H,1H3, (H,12,13) and the InChI key is SHYXTVRNKAUFPL-UHFFFAOYSA-N .科学的研究の応用
Pharmacology: Antimicrobial Agents
This compound has been explored for its potential as an antimicrobial agent. The triazole core is known for its ability to interact with various enzymes and receptors, making it a valuable scaffold in drug design . Research has shown that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential in combating bacterial infections .
Medicinal Chemistry: Anticancer Properties
In medicinal chemistry, the triazole ring of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is significant for its anticancer properties. Studies have demonstrated that certain triazole derivatives can exhibit antiproliferative activities against various cancer cell lines, suggesting that this compound could serve as a precursor in synthesizing anticancer drugs .
Drug Synthesis: Antifungal Drugs
The triazole moiety is central to the structure of many antifungal drugs. The synthesis of triazole derivatives, including this compound, has led to the development of drugs like fluconazole and voriconazole, which are crucial in treating fungal infections .
Biochemistry: Enzyme Inhibition
In biochemistry, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can be used to study enzyme inhibition. The triazole ring can bind to enzymes, potentially inhibiting their activity, which is a key mechanism in regulating biological pathways and can be exploited in designing enzyme inhibitors .
Organic Chemistry: Synthesis of Heterocyclic Compounds
Organic chemists value this compound for its role in synthesizing a wide range of heterocyclic compounds. Its triazole ring is a versatile building block that can undergo various chemical reactions to create complex molecules with diverse biological activities .
Chemical Engineering: Process Optimization
In chemical engineering, this compound’s synthesis and purification processes are of interest. Engineers can optimize these processes to improve yield, reduce waste, and enhance the scalability of production, which is essential for its commercial application in pharmaceuticals .
作用機序
Target of Action
Triazole compounds, which include this molecule, are known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a wide range of biological activities.
Mode of Action
Triazole compounds are known to bind readily in biological systems, interacting with various enzymes and receptors . This interaction can lead to changes in the function of these targets, resulting in the compound’s biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected, leading to downstream effects.
Result of Action
Based on the known activities of triazole compounds , it can be inferred that the compound could have a range of effects at the molecular and cellular level, depending on the specific targets it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity . .
特性
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-3-2-6(8(12)13)4-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYXTVRNKAUFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650755 | |
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
CAS RN |
1031619-88-1 | |
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)




![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)

![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)





![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)